2-((2,5-dimethylbenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinazoline core, which is a type of heterocyclic compound. The quinazoline core is substituted with various groups including a thioether (sulfur-containing group), isobutyl groups, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The presence of nitrogen, sulfur, and oxygen atoms would likely result in a variety of polar and potentially hydrogen-bonding interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antitubercular Activity
Quinazoline derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These compounds show promising activity, making them potential candidates for antitubercular drug development (Sandeep Kumar Marvadi et al., 2020).
Cytotoxic Activity
Quinazoline and its derivatives have been explored for their cytotoxic activity against various cancer cell lines. The structural modifications on the quinazoline scaffold have shown significant impact on their cytotoxic profiles, offering insights into novel cancer therapies (X Bu et al., 2001).
Peptide Synthesis
Quinazoline derivatives have been used in peptide synthesis, demonstrating the versatility of these compounds in creating complex molecular structures. This application is crucial for the development of new therapeutic peptides (Daniel Obrecht & H. Heimgartner, 1987).
Antineoplastic Activity
Isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, a class closely related to quinazolines, have been synthesized and assessed for their antineoplastic activity. These studies are fundamental in the search for new anticancer agents (M.‐C. Liu et al., 1995).
Antimicrobial Activity
Research on quinazoline derivatives also extends to their antimicrobial potential. The synthesis of novel quinazoline-based compounds and their evaluation against various bacterial and fungal strains highlight their potential as antimicrobial agents (N. Patel & S. D. Patel, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O2S/c1-16(2)13-27-24(30)20-9-10-22-23(12-20)28-26(29(25(22)31)14-17(3)4)32-15-21-11-18(5)7-8-19(21)6/h7-12,16-17H,13-15H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVIWVVFUPDMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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